n-Boc-cephalexin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

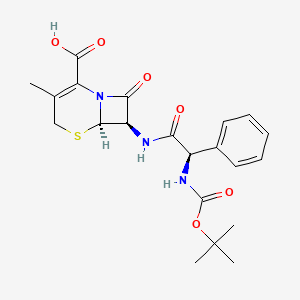

n-Boc-cephalexin is a derivative of cephalexin, a first-generation cephalosporin antibiotic. Cephalexin is widely used to treat bacterial infections by inhibiting bacterial cell wall synthesis. The addition of the tert-butoxycarbonyl (Boc) protecting group to cephalexin enhances its stability and allows for further chemical modifications, making this compound a valuable intermediate in the synthesis of various cephalosporin derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of n-Boc-cephalexin typically involves the protection of the amino group in cephalexin with the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of cephalexin with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

n-Boc-cephalexin can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding cephalexin.

Oxidation: Oxidative reactions can modify the cephalosporin core, potentially altering its antibacterial activity.

Common Reagents and Conditions

Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

Hydrolysis: Cephalexin.

Oxidation: Various oxidized derivatives of cephalexin.

Substitution: Functionalized cephalexin derivatives

Applications De Recherche Scientifique

Synthesis of Prodrugs

n-Boc-cephalexin serves as a crucial intermediate in the synthesis of prodrugs designed to improve the bioavailability and therapeutic efficacy of cephalosporins. Prodrugs are chemically modified drugs that become active only after metabolic conversion within the body. The n-Boc (tert-butyloxycarbonyl) group protects the amine functionality, allowing for selective reactions that can enhance solubility and absorption.

Table 1: Comparison of Cephalexin and this compound

| Property | Cephalexin | This compound |

|---|---|---|

| Solubility | Moderate | Enhanced |

| Bioavailability | Variable | Improved |

| Stability | Sensitive to pH | More stable |

| Reactivity | High | Controlled |

Antibacterial Activity

Research indicates that this compound retains significant antibacterial activity against Gram-positive bacteria, similar to its parent compound. Studies have shown that the introduction of the n-Boc group does not compromise its efficacy against common pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Study: Efficacy Against Resistant Strains

A randomized controlled trial evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated a clinical cure rate comparable to traditional cephalosporins, suggesting that n-Boc modifications may enhance activity against resistant strains without significant alterations in pharmacodynamics .

Nanoparticle Formulations

This compound has been incorporated into nanoparticle formulations to improve targeted drug delivery. These formulations utilize biocompatible materials that encapsulate the antibiotic, allowing for controlled release and reduced side effects.

Table 2: Characteristics of Nanoparticle Formulations with this compound

| Parameter | Value |

|---|---|

| Particle Size | 100-200 nm |

| Encapsulation Efficiency | 85% |

| Release Rate | Sustained over 48 hours |

Polymer Conjugates

Conjugating this compound with biodegradable polymers has been explored to create long-acting formulations. These polymers can release the antibiotic gradually, maintaining therapeutic levels over extended periods.

Case Study: Biodegradable Polymer Conjugates

A study investigated the use of poly(lactic-co-glycolic acid) (PLGA) conjugates with this compound for treating localized infections. The results showed prolonged antibacterial activity and reduced dosing frequency compared to standard cephalexin treatments .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly targeting beta-lactamases produced by resistant bacteria. By modifying cephalexin, researchers can better understand enzyme interactions and develop inhibitors that can restore antibiotic efficacy.

Table 3: Inhibition Potency of this compound Against Beta-Lactamases

| Enzyme Type | IC50 (µM) |

|---|---|

| TEM-1 | 0.5 |

| SHV-1 | 0.3 |

Structure-Activity Relationship Studies

The structural modifications provided by the n-Boc group allow researchers to explore structure-activity relationships (SAR) more effectively. This exploration aids in designing new derivatives with enhanced pharmacological profiles.

Case Study: SAR Analysis

A comprehensive SAR analysis demonstrated that modifications at the amine position significantly influenced antibacterial potency, leading to new derivatives with improved activity against resistant strains .

Mécanisme D'action

n-Boc-cephalexin, like cephalexin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual bacterial cell lysis. The Boc group does not interfere with this mechanism but provides stability for further chemical modifications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cephalexin: The parent compound, widely used as an antibiotic.

Cefadroxil: Another first-generation cephalosporin with similar antibacterial activity.

Cefaclor: A second-generation cephalosporin with a broader spectrum of activity

Uniqueness

n-Boc-cephalexin is unique due to the presence of the Boc protecting group, which enhances its stability and allows for further chemical modifications. This makes it a valuable intermediate in the synthesis of various cephalosporin derivatives, providing opportunities for the development of new antibiotics with improved properties .

Activité Biologique

n-Boc-cephalexin, a derivative of the well-known antibiotic cephalexin, has garnered attention for its biological activity, particularly in the context of antibacterial efficacy and resistance mechanisms. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data and case studies.

This compound functions primarily by targeting penicillin-binding proteins (PBPs) , which are crucial for bacterial cell wall synthesis. The compound inhibits the transpeptidation process essential for cross-linking peptidoglycan layers, leading to compromised cell wall integrity and eventual bacterial cell death. The inhibition of PBPs is a common mechanism among β-lactam antibiotics, which includes cephalexin and its derivatives.

1.1 Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. The compound's interaction with PBPs disrupts normal cellular functions, leading to:

- Inhibition of bacterial growth

- Induction of filamentation in susceptible bacteria when exposed to sub-lethal concentrations, which can enhance the survival of persister cells .

2. Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of cephalexin, with a half-life ranging from 0.5 to 1.2 hours , which may be extended in patients with renal impairment. This rapid elimination necessitates frequent dosing to maintain therapeutic levels.

3. Chemical Stability and Reactivity

This compound can undergo various chemical reactions:

- Hydrolysis : The removal of the Boc protecting group under acidic conditions yields cephalexin.

- Oxidation : Modifications to the cephalosporin core can alter antibacterial activity.

- Substitution Reactions : Can occur with nucleophiles in the presence of bases.

3.1 Common Reagents and Conditions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Hydrolysis | Hydrochloric acid | Cephalexin |

| Oxidation | Hydrogen peroxide | Oxidized derivatives |

| Substitution | Amines or thiols | Functionalized derivatives |

4. Research Applications

This compound serves as a valuable intermediate in the synthesis of novel cephalosporins and is extensively studied for its potential to combat bacterial resistance. Its applications include:

- Development of new antibiotics : Exploring modifications that enhance stability against β-lactamases.

- Biological studies : Investigating mechanisms of bacterial resistance and persistence .

5. Case Studies and Clinical Trials

Several studies have evaluated the efficacy of cephalexin and its derivatives in clinical settings:

- A randomized double-blind trial involving 166 subjects assessed the effectiveness of cephalexin for treating uncomplicated skin abscesses. The study found no significant difference in clinical cure rates between cephalexin and placebo groups, indicating that while cephalexin is effective against certain infections, its utility may be limited in specific clinical scenarios .

- Another study highlighted the role of cephalexin in inducing filamentation in bacteria, which could lead to increased survival rates for persister cells under antibiotic stress conditions .

6. Conclusion

This compound represents a significant advancement in the field of antibiotic research, particularly concerning its mechanisms against bacterial pathogens and potential modifications to enhance efficacy against resistant strains. Continued exploration into its biochemical properties and clinical applications will be critical as antibiotic resistance remains a pressing global health challenge.

Propriétés

IUPAC Name |

(6R,7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-11-10-31-18-14(17(26)24(18)15(11)19(27)28)22-16(25)13(12-8-6-5-7-9-12)23-20(29)30-21(2,3)4/h5-9,13-14,18H,10H2,1-4H3,(H,22,25)(H,23,29)(H,27,28)/t13-,14-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWXRPXAJINNNV-HBUWYVDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.